molecular formula C18H17N3O2 B3073758 3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1018151-19-3

3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3073758
CAS No.: 1018151-19-3
M. Wt: 307.3 g/mol
InChI Key: NLLSWNKFZRNIOL-UHFFFAOYSA-N
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Description

3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of a pyrazole intermediate. This can be achieved by reacting hydrazine with a β-keto ester or diketone under acidic or basic conditions.

    Cyclization with Pyridine: The pyrazole intermediate is then subjected to cyclization with a pyridine derivative. This step often involves the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the fused ring system.

    Introduction of Substituents: The desired substituents, such as cyclopropyl, ethyl, and phenyl groups, are introduced through various substitution reactions. These reactions may involve the use of organometallic reagents, such as Grignard reagents or organolithium compounds, to achieve the desired functionalization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce or replace substituents on the aromatic ring or other positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Organometallic reagents (Grignard reagents, organolithium compounds), halogenating agents (bromine, chlorine)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of drugs for treating cancer, inflammation, and infectious diseases.

    Biological Research: Researchers use this compound to study its effects on cellular processes and molecular pathways. It serves as a tool for understanding the mechanisms of action of related compounds and their potential therapeutic benefits.

    Chemical Biology: The compound is used in chemical biology to probe the function of specific proteins and enzymes. It can be employed in assays to identify new drug targets and elucidate the mode of action of existing drugs.

    Industrial Applications: In industry, the compound may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-methyl-5-amino-pyrazole: A related compound with a similar pyrazole core structure but different substituents.

    3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine: A compound with a similar fused ring system but different alkyl substituents.

    6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: A compound with a similar carboxylic acid functional group but different substituents on the pyrazole ring.

Uniqueness

3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-cyclopropyl-6-ethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-2-12-10-14(18(22)23)15-16(11-8-9-11)20-21(17(15)19-12)13-6-4-3-5-7-13/h3-7,10-11H,2,8-9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLSWNKFZRNIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C4CC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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